molecular formula C20H26N6O4 B2454401 (E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-79-4

(E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2454401
CAS No.: 332103-79-4
M. Wt: 414.466
InChI Key: SUVXKOCYELDGFO-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of STK833682 is currently unknown due to the lack of available data. Typically, a compound interacts with its targets, leading to changes in cellular processes or functions. Without knowledge of stk833682’s targets, it’s challenging to explain its interaction and the resulting changes .

Result of Action

The molecular and cellular effects of STK833682’s action are not well-documented. These effects can range from changes in gene expression to alterations in cellular processes. More research is needed to describe these effects .

Action Environment

Environmental factors can include pH, temperature, and the presence of other molecules, all of which can impact a compound’s action .

Properties

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-12(2)30-11-15(27)10-26-16-17(25(4)20(29)22-18(16)28)21-19(26)24-23-13(3)14-8-6-5-7-9-14/h5-9,12,15,27H,10-11H2,1-4H3,(H,21,24)(H,22,28,29)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVXKOCYELDGFO-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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